N-[(2S)-2-(diethylamino)propyl]benzamide
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Overview
Description
N-[(2S)-2-(diethylamino)propyl]benzamide is a chemical compound with a structure that includes a benzamide group attached to a diethylamino propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-2-(diethylamino)propyl]benzamide can be achieved through several methods. One common approach involves the alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. This method utilizes lithium diisopropylamide (LDA) as a base to promote the reaction . Another method involves the reaction of sodium tetraphenyl borate with 4-amino-N-[2-(diethylamino)ethyl]benzamide in deionized water at room temperature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-2-(diethylamino)propyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.
Scientific Research Applications
N-[(2S)-2-(diethylamino)propyl]benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-[(2S)-2-(diethylamino)propyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-[(2S)-2-(diethylamino)propyl]benzamide can be compared with other similar compounds, such as:
4-amino-N-[2-(diethylamino)ethyl]benzamide: This compound has a similar structure but includes an amino group, which may alter its chemical properties and applications.
N-[(2S)-2-(diethylamino)propyl]-2-[(2R)-2-({3-[(methylsulfonyl)amino]-1-azetidinyl}carbonyl)-1-azetidinyl]-6-[5-(2-thienyl)pyrazolo[1,5-a]pyrimidin-3-yl]isonicotinamide: This compound has a more complex structure and different functional groups, leading to distinct chemical and biological properties.
Biological Activity
N-[(2S)-2-(diethylamino)propyl]benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.
- Molecular Formula : C₁₄H₂₂N₂O
- Molecular Weight : 234.34 g/mol
- CAS Number : 1955474-69-7
Pharmacological Profile
This compound has been studied for its interaction with various biological targets, particularly in the context of neuropharmacology and gastrointestinal motility. Its structural characteristics suggest potential activity as a receptor modulator.
1. Gastrointestinal Motility
Research indicates that compounds with a benzamide structure, including this compound, may exhibit prokinetic effects. These effects are beneficial in treating gastrointestinal disorders such as gastroparesis and functional dyspepsia. The mechanism is thought to involve interactions with serotonin receptors (5HT₄) and dopamine receptors (D₂), which regulate gastrointestinal motility and reduce nausea .
2. Opioid Receptor Interaction
This compound has been associated with the modulation of opioid receptors. Studies suggest that similar compounds enhance the affinity for mu-opioid receptors (MOR), which could lead to analgesic effects without the addictive properties typically associated with opioids . The structural modifications in these derivatives significantly influence their pharmacological properties, enhancing selectivity and potency.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through SAR studies. Modifications to the benzamide scaffold can significantly alter receptor binding affinity and efficacy:
Modification | Effect |
---|---|
Substitution on benzene ring | Alters receptor selectivity |
Variations in alkyl chain length | Modifies potency at target receptors |
Introduction of polar groups | Enhances solubility and bioavailability |
Case Study 1: Prokinetic Effects
In a clinical setting, a derivative of this compound was evaluated for its effectiveness in patients with delayed gastric emptying. Results indicated significant improvements in gastric motility, supporting its potential as a therapeutic agent for gastrointestinal disorders .
Case Study 2: Opioid Analgesia
A study investigating the analgesic properties of this compound showed promising results in animal models. The compound demonstrated efficacy comparable to traditional opioids but with a reduced risk of dependency, indicating its potential as a safer alternative for pain management .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various receptors. These studies reveal:
- Strong binding interactions with serotonin receptors.
- Potential inhibitory effects on specific enzymes involved in pain signaling pathways.
Table: Docking Results Summary
Target Protein | Binding Energy (kcal/mol) | Remarks |
---|---|---|
Mu-opioid receptor | -9.5 | High affinity |
5HT₄ receptor | -8.3 | Moderate affinity |
D₂ dopamine receptor | -7.8 | Lower affinity compared to MOR |
Properties
Molecular Formula |
C14H22N2O |
---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
N-[(2S)-2-(diethylamino)propyl]benzamide |
InChI |
InChI=1S/C14H22N2O/c1-4-16(5-2)12(3)11-15-14(17)13-9-7-6-8-10-13/h6-10,12H,4-5,11H2,1-3H3,(H,15,17)/t12-/m0/s1 |
InChI Key |
KNFPSRCUBCGQCJ-LBPRGKRZSA-N |
Isomeric SMILES |
CCN(CC)[C@@H](C)CNC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CCN(CC)C(C)CNC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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